molecular formula C12H23N3 B11739809 pentyl({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine

pentyl({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine

Cat. No.: B11739809
M. Wt: 209.33 g/mol
InChI Key: QDTGUUADQLXEQG-UHFFFAOYSA-N
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Description

Pentyl({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pentyl group attached to a pyrazole ring, which is further substituted with a propan-2-yl group. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentyl({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution with Propan-2-yl Group: The pyrazole ring is then alkylated with a propan-2-yl halide in the presence of a base such as potassium carbonate.

    Attachment of the Pentyl Group: The final step involves the nucleophilic substitution of the pyrazole derivative with a pentyl halide, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Pentyl({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Pentyl({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of pentyl({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Propan-2-yl)-1H-pyrazole: Lacks the pentyl group but shares the pyrazole core structure.

    Pentylpyrazole: Similar structure but without the propan-2-yl substitution.

Uniqueness

Pentyl({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine is unique due to the presence of both the pentyl and propan-2-yl groups, which may confer distinct biological activities and chemical properties compared to other pyrazole derivatives.

Properties

Molecular Formula

C12H23N3

Molecular Weight

209.33 g/mol

IUPAC Name

N-[(1-propan-2-ylpyrazol-3-yl)methyl]pentan-1-amine

InChI

InChI=1S/C12H23N3/c1-4-5-6-8-13-10-12-7-9-15(14-12)11(2)3/h7,9,11,13H,4-6,8,10H2,1-3H3

InChI Key

QDTGUUADQLXEQG-UHFFFAOYSA-N

Canonical SMILES

CCCCCNCC1=NN(C=C1)C(C)C

Origin of Product

United States

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